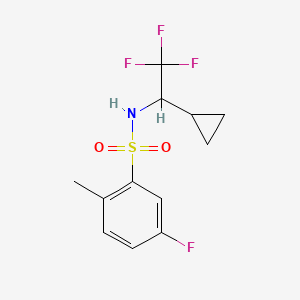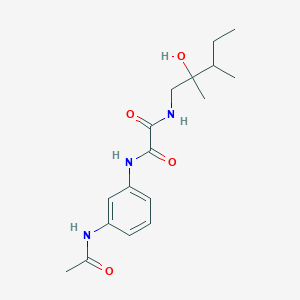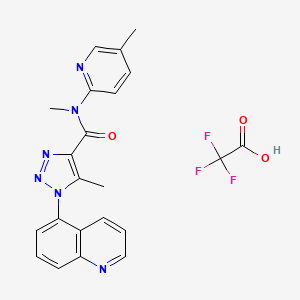![molecular formula C20H28N2O2 B7425343 N-[(1R)-1-cycloheptylethyl]-4-[(prop-2-enamido)methyl]benzamide](/img/structure/B7425343.png)
N-[(1R)-1-cycloheptylethyl]-4-[(prop-2-enamido)methyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(1R)-1-cycloheptylethyl]-4-[(prop-2-enamido)methyl]benzamide is an organic compound with a complex structure that includes a cycloheptane ring, an ethyl group, a benzamide moiety, and a prop-2-enamido group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1R)-1-cycloheptylethyl]-4-[(prop-2-enamido)methyl]benzamide typically involves multiple steps, starting from readily available precursors. One common route involves the following steps:
Formation of the Cycloheptylethyl Intermediate: This step involves the synthesis of the cycloheptylethyl group through a series of reactions, such as the reduction of cycloheptanone followed by alkylation.
Amidation Reaction: The cycloheptylethyl intermediate is then reacted with 4-aminomethylbenzoic acid to form the benzamide moiety.
Introduction of the Prop-2-enamido Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
N-[(1R)-1-cycloheptylethyl]-4-[(prop-2-enamido)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the enamido group.
Substitution: The benzamide moiety can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Nitric acid for nitration, bromine for bromination.
Major Products
Oxidation: Oxidized derivatives with additional functional groups.
Reduction: Reduced derivatives with saturated bonds.
Substitution: Substituted benzamide derivatives with nitro or halogen groups.
Aplicaciones Científicas De Investigación
N-[(1R)-1-cycloheptylethyl]-4-[(prop-2-enamido)methyl]benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of N-[(1R)-1-cycloheptylethyl]-4-[(prop-2-enamido)methyl]benzamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
N-[(1R)-1-cyclohexylethyl]-4-[(prop-2-enamido)methyl]benzamide: Similar structure but with a cyclohexane ring instead of a cycloheptane ring.
N-[(1R)-1-cycloheptylethyl]-4-[(prop-2-enamido)methyl]benzoate: Similar structure but with a benzoate ester instead of a benzamide.
Uniqueness
N-[(1R)-1-cycloheptylethyl]-4-[(prop-2-enamido)methyl]benzamide is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties
Propiedades
IUPAC Name |
N-[(1R)-1-cycloheptylethyl]-4-[(prop-2-enoylamino)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O2/c1-3-19(23)21-14-16-10-12-18(13-11-16)20(24)22-15(2)17-8-6-4-5-7-9-17/h3,10-13,15,17H,1,4-9,14H2,2H3,(H,21,23)(H,22,24)/t15-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQQQLNYAIXZOIK-OAHLLOKOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCCCC1)NC(=O)C2=CC=C(C=C2)CNC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1CCCCCC1)NC(=O)C2=CC=C(C=C2)CNC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Ethyl 4-[[3-(1-methylpyrazol-4-yl)pyrrolidine-1-carbonyl]amino]benzoate](/img/structure/B7425260.png)

![Ethyl 5-[(4-acetyl-2-methoxyphenyl)sulfanylmethyl]-1,2,4-oxadiazole-3-carboxylate](/img/structure/B7425268.png)

![methyl 4-[(3-methyltriazol-4-yl)methylsulfamoyl]-1H-pyrrole-2-carboxylate](/img/structure/B7425278.png)
![N'-(3-pyrazin-2-yloxyphenyl)-N-[(3-pyrazol-1-ylphenyl)methyl]oxamide](/img/structure/B7425286.png)

![[3-(5-ethylfuran-2-yl)morpholin-4-yl]-(6-fluoro-1H-benzimidazol-4-yl)methanone](/img/structure/B7425308.png)
![N,N-dimethyl-2-[3-[5-[1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]-1,2,4-oxadiazol-3-yl]phenoxy]ethanamine](/img/structure/B7425317.png)
![1'-[3-(4-Fluorophenoxy)propyl]spiro[1,3-benzodioxole-2,3'-pyrrolidine]](/img/structure/B7425322.png)
![N-[[4-[4-(hydroxymethyl)piperidin-1-yl]phenyl]methyl]-2-(1H-1,2,4-triazol-5-ylsulfanylmethyl)benzamide](/img/structure/B7425336.png)
![2-[1-[(7-fluoro-2-oxo-3,4-dihydro-1H-quinolin-6-yl)sulfonyl]-2,3-dihydroindol-3-yl]acetic acid](/img/structure/B7425338.png)
![3-N,3-N-dimethyl-5-N-[(1-methylbenzimidazol-2-yl)methyl]-1H-1,2,4-triazole-3,5-diamine](/img/structure/B7425349.png)
![3-[4-(3-Methylsulfonylphenoxy)anilino]pyrazine-2-carbonitrile](/img/structure/B7425361.png)
